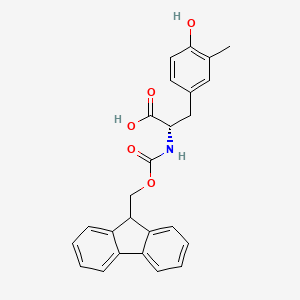
N-Fmoc-3-methyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3-methyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The addition of a methyl group at the 3-position of the tyrosine side chain can influence the compound’s properties and interactions, making it valuable in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methyl-L-tyrosine typically involves the protection of the amino group of 3-methyl-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-methyl-L-tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The use of green chemistry principles, such as the employment of calcium iodide as a protective agent, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N-Fmoc-3-methyl-L-tyrosine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc group removal.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the phenolic hydroxyl group.
Major Products Formed
Deprotection: The removal of the Fmoc group yields 3-methyl-L-tyrosine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Modified tyrosine derivatives with various functional groups.
科学研究应用
N-Fmoc-3-methyl-L-tyrosine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: Modified peptides containing this compound can be used in the development of therapeutic agents.
Biomaterials: It can be incorporated into bio-inspired materials for tissue engineering and regenerative medicine.
Analytical Chemistry: The Fmoc group allows for the detection and analysis of peptides using fluorescence-based techniques.
作用机制
The primary function of N-Fmoc-3-methyl-L-tyrosine in peptide synthesis is to protect the amino group during the coupling reactions. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for subsequent reactions . The methyl group at the 3-position of tyrosine can influence the compound’s steric and electronic properties, affecting its interactions and reactivity in peptide synthesis.
相似化合物的比较
Similar Compounds
N-Fmoc-L-tyrosine: Similar to N-Fmoc-3-methyl-L-tyrosine but without the methyl group at the 3-position.
N-Fmoc-3-iodo-L-tyrosine: Contains an iodine atom at the 3-position instead of a methyl group.
N-Fmoc-3-nitro-L-tyrosine: Contains a nitro group at the 3-position.
Uniqueness
This compound is unique due to the presence of the methyl group at the 3-position, which can influence its hydrophobicity, steric interactions, and overall reactivity. This makes it a valuable tool in the design and synthesis of peptides with specific properties and functions.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABCNXHTKWOPO-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














